![molecular formula C19H24N2S B1202884 (S)-ethopropazine CAS No. 852369-52-9](/img/structure/B1202884.png)
(S)-ethopropazine
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Overview
Description
(S)-profenamine is the (S)-enantiomer of profenamine. It is an enantiomer of a (R)-profenamine.
Scientific Research Applications
Clinical Applications
1.1 Treatment of Parkinson's Disease
(S)-Ethopropazine has been utilized in clinical settings for over three decades to alleviate symptoms associated with Parkinson's disease. It functions primarily as an anticholinergic agent, which helps to reduce tremors and rigidity in patients. Despite its long-standing use, there remains a lack of comprehensive pharmacokinetic data in humans, which limits the understanding of its efficacy and metabolism .
1.2 Repurposing for Heroin Addiction
Recent studies have explored the potential of this compound as a blocker of heroin activation. Research indicates that it can attenuate the physiological effects of heroin when administered prior to heroin injection in animal models. This suggests a promising avenue for repurposing this compound in addiction therapy, potentially as a standalone treatment or in combination with other agents .
Research Applications
2.1 Synthesis and Enantiomer Separation
The synthesis of this compound has been achieved through various chemoenzymatic methods, allowing for the production of enantiomerically pure compounds. A notable study demonstrated a lipase-catalyzed kinetic resolution process that yielded high enantiomeric purity (84–98% ee) for both (S)- and (R)-enantiomers . This advancement not only facilitates the production of this compound but also enhances the understanding of its stereoselective interactions with biological targets.
2.2 Interaction with Butyrylcholinesterase
Research has highlighted the interaction between this compound and butyrylcholinesterase (BChE), revealing a significantly higher affinity for the (R)-configured enantiomer. This finding underscores the importance of stereochemistry in drug interactions and may inform future drug design aimed at targeting specific enzymatic pathways .
Pharmacological Studies
3.1 Anticancer Potential
Emerging studies have investigated the anticancer properties of phenothiazine derivatives, including this compound. While direct evidence for its anticancer activity is limited, related compounds have shown promise in inhibiting osteoclast formation, suggesting potential applications in treating bone loss associated with conditions like osteoporosis .
3.2 Transition Metal Complexes
Research into transition metal complexes involving this compound has revealed interesting properties that may enhance its pharmacological profile. Complexes formed with metals such as zinc and cadmium have been synthesized, indicating potential applications in drug delivery systems or as novel therapeutic agents .
Properties
CAS No. |
852369-52-9 |
---|---|
Molecular Formula |
C19H24N2S |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
(2S)-N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine |
InChI |
InChI=1S/C19H24N2S/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21/h6-13,15H,4-5,14H2,1-3H3/t15-/m0/s1 |
InChI Key |
CDOZDBSBBXSXLB-HNNXBMFYSA-N |
SMILES |
CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31 |
Isomeric SMILES |
CCN(CC)[C@@H](C)CN1C2=CC=CC=C2SC3=CC=CC=C31 |
Canonical SMILES |
CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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